
3',4'-Dichloro-5'-(trifluoromethoxy)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dichloro-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H5Cl2F3O2 . It has a molecular weight of 273.04 and is a liquid at ambient temperature . The IUPAC name for this compound is 1-(3,4-dichloro-5-(trifluoromethoxy)phenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for 3’,4’-Dichloro-5’-(trifluoromethoxy)acetophenone is 1S/C9H5Cl2F3O2/c1-4(15)5-2-6(10)8(11)7(3-5)16-9(12,13)14/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
3’,4’-Dichloro-5’-(trifluoromethoxy)acetophenone is a liquid at ambient temperature . It has a molecular weight of 273.04 . The density of a similar compound, 3’-(Trifluoromethoxy)acetophenone, is 1.3±0.1 g/cm3 . Its boiling point is 189.9±35.0 °C at 760 mmHg, and it has a vapour pressure of 0.6±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Corrosion Inhibition
- Triazole Derivatives Synthesis : 3,4-dichloro-acetophenone derivatives have been synthesized and studied for their inhibition effects on mild steel corrosion in acidic media. These compounds demonstrate excellent inhibitory effects, with their efficiency confirmed through weight loss measurements, electrochemical tests, and SEM analysis. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating a strong and efficient adsorption process that contributes to their protective capabilities (Li et al., 2008).
Material Synthesis
- Fluorinated Polyimides : Novel fluorinated polyimides have been developed using a diamine derived from the fluorination of acetophenone, demonstrating outstanding solubility, thermal stability, and mechanical properties. These materials show potential for advanced applications in areas requiring materials with high performance and stability (Yin et al., 2005).
Theoretical and Experimental Investigations
- Adsorption Behavior and Corrosion Inhibition : Further studies on triazole derivatives, including those derived from chloro-acetophenone, have explored their theoretical adsorption behaviors and practical corrosion inhibition effects. These investigations help in understanding the molecular basis of their efficiency as corrosion inhibitors (Li et al., 2007).
Asymmetric Hydrogenation
- The compound has relevance in the asymmetric hydrogenation of N-aryl imines, where derivatives of acetophenone, including those with chloro and fluoro groups, contribute to high enantioselectivities. This process is crucial for producing chiral amines, which are valuable in pharmaceutical synthesis (Mršić et al., 2009).
Electrophilic and Nucleophilic Fluorination
- The reactivity of para-substituted acetophenones towards electrophilic and nucleophilic fluorination has been explored, showcasing the compound's versatility in chemical synthesis. These reactions are fundamental in the development of fluorinated organic compounds, which have applications ranging from pharmaceuticals to materials science (Fuglseth et al., 2008).
Propriétés
IUPAC Name |
1-[3,4-dichloro-5-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-4(15)5-2-6(10)8(11)7(3-5)16-9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQSCMMWABIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


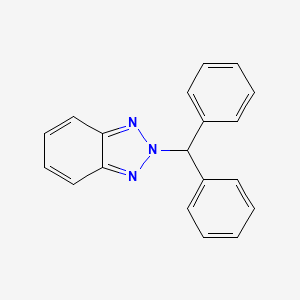
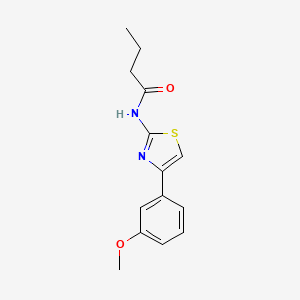
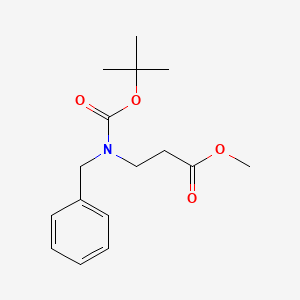
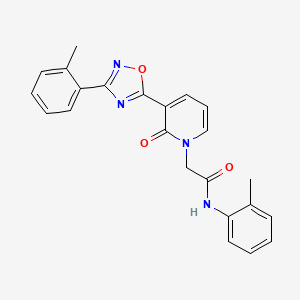
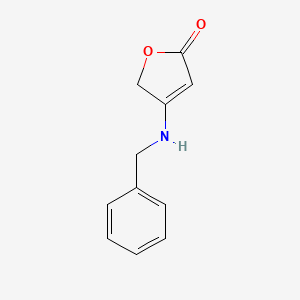
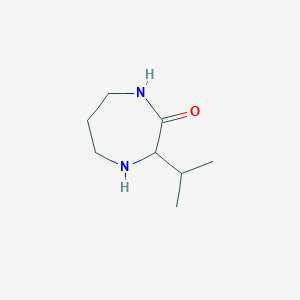
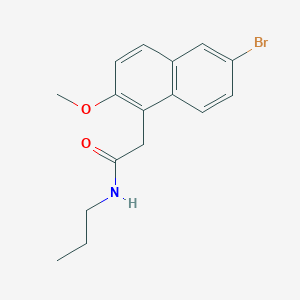

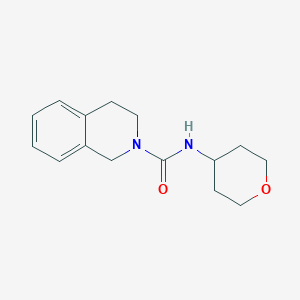
![1-(Azepan-1-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2917433.png)
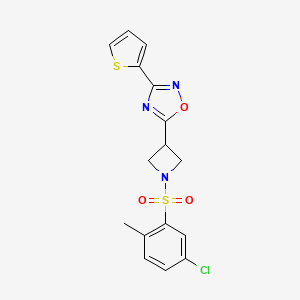
![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2917439.png)